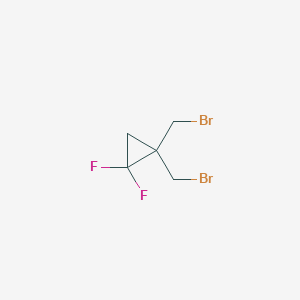

1,1-Bis(bromomethyl)-2,2-difluorocyclopropane

Description

1,1-Bis(bromomethyl)-2,2-difluorocyclopropane is a halogenated cyclopropane derivative characterized by two bromomethyl groups on one carbon atom and two fluorine atoms on the adjacent carbon of the strained cyclopropane ring. Its molecular formula is C₅H₆Br₂F₂, distinguishing it from structurally related compounds through the unique combination of bromine and fluorine substituents. The cyclopropane ring’s inherent strain enhances reactivity, making this compound valuable in synthetic organic chemistry, particularly in cross-coupling reactions or as a precursor for fluorinated agrochemicals and pharmaceuticals .

Properties

IUPAC Name |

1,1-bis(bromomethyl)-2,2-difluorocyclopropane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6Br2F2/c6-2-4(3-7)1-5(4,8)9/h1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLTJDSLMBOKSQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(F)F)(CBr)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Br2F2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2416243-57-5 | |

| Record name | 1,1-bis(bromomethyl)-2,2-difluorocyclopropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Bis(bromomethyl)-2,2-difluorocyclopropane typically involves the cyclopropanation of alkenes using brominated and fluorinated reagents. One common method includes the reaction of dibromoneopentyl glycol with zinc powder, which yields 1,1-bis(hydroxymethyl)cyclopropane. This intermediate can then be further transformed into the bromomethyl derivative .

Industrial Production Methods: Industrial production methods for this compound often involve controlled-potential electrolytic reduction. For instance, pentaerythrityl tetrabromide can be used as a reactant in a solvent system of N,N-dimethylformamide and tetra-n-butylammonium bromide to produce 1,1-Bis(bromomethyl)-2,2-difluorocyclopropane .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromomethyl groups serve as primary sites for nucleophilic substitution (SN2), enabling the introduction of diverse functional groups.

This reactivity is critical for synthesizing polymers and bioactive molecules, leveraging the leaving group ability of bromine .

Elimination Reactions

Under basic conditions, the compound undergoes dehydrohalogenation to form alkenes or cyclopropene derivatives.

Mechanism :

-

Base-induced β-elimination of HBr generates a strained cyclopropene intermediate.

-

The difluorocyclopropane ring stabilizes transition states, favoring concerted elimination pathways .

Example :

This reaction is utilized in materials science to access fluorinated alkenes with unique electronic properties .

Cross-Coupling Reactions

The bromine atoms participate in transition-metal-catalyzed couplings (e.g., Suzuki, Heck), enabling C–C bond formation.

| Catalyst | Coupling Partner | Product Application | Yield | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Aryl boronic acid | Biaryl-functionalized cyclopropane | ~75% | |

| NiCl₂ | Alkenes | Conjugated fluoropolymers | 60–80% |

These reactions are pivotal for constructing complex fluorinated architectures in medicinal chemistry .

Fluorine-Specific Reactivity

The difluorocyclopropane moiety influences:

-

Ring-opening reactions : Acidic conditions induce ring expansion to form tetrafluorinated cyclobutanes .

-

Radical pathways : Photolysis generates difluorocarbene radicals, enabling cycloadditions with alkenes .

Example :

Comparative Reactivity Table

| Reaction Class | Rate (Relative to Analogues) | Driving Force | Limitations |

|---|---|---|---|

| Nucleophilic Substitution | 5–10× faster | High electrophilicity of Br sites | Competing elimination pathways |

| Elimination | Moderate | Strain relief of cyclopropane | Requires strong bases |

| Cross-Coupling | 2–3× slower | Steric hindrance from CF₂ groups | Catalyst poisoning by F⁻ |

Scientific Research Applications

Applications in Organic Synthesis

- Cyclopropanation Reactions : The compound serves as a versatile intermediate in cyclopropanation reactions. It can react with various alkenes to form cyclopropane derivatives, which are valuable in the synthesis of complex organic molecules. For instance, it has been utilized to synthesize gem-dihalocyclopropanes under phase transfer conditions, yielding products with high selectivity .

- Synthesis of Bioactive Molecules : 1,1-Bis(bromomethyl)-2,2-difluorocyclopropane has been employed in the synthesis of bioactive compounds such as nucleoside analogs. These analogs have shown antiviral activity against viruses like human cytomegalovirus and Epstein-Barr virus. The difluorinated cyclopropane moiety contributes to the stability and potency of these compounds .

Case Study: Antiviral Activity

A study demonstrated that methylenecyclopropane analogs of nucleosides exhibit significant antiviral effects. For example, specific derivatives synthesized from 1,1-Bis(bromomethyl)-2,2-difluorocyclopropane showed EC50 values in the low micromolar range against HCMV, indicating their potential as therapeutic agents .

Applications in Medicinal Chemistry

- Bioisosteric Replacement : The compound acts as a bioisostere for larger functional groups in drug design. Researchers at Novartis indicated that replacing t-butyl groups with difluorinated cyclopropane units could enhance metabolic stability without compromising biological activity. This approach is particularly useful for improving the pharmacokinetic profiles of drug candidates .

- Strain Release Amination : The incorporation of strained ring systems like 1,1-Bis(bromomethyl)-2,2-difluorocyclopropane into pharmaceutical compounds has been explored for its ability to facilitate strain release during amination reactions. This method allows for the rapid assembly of complex structures that are otherwise challenging to synthesize .

Data Table: Summary of Applications

| Application Area | Description | Notable Findings |

|---|---|---|

| Organic Synthesis | Cyclopropanation reactions | High selectivity in forming gem-dihalocyclopropanes |

| Medicinal Chemistry | Synthesis of antiviral nucleoside analogs | Effective against HCMV with low EC50 values |

| Bioisosteric Replacement | Enhancing metabolic stability in drug design | Improved pharmacokinetic profiles |

| Strain Release Amination | Facilitating complex amination reactions | Rapid incorporation into pharmaceuticals |

Mechanism of Action

The mechanism of action of 1,1-Bis(bromomethyl)-2,2-difluorocyclopropane involves its reactivity due to the strained cyclopropane ring and the presence of bromomethyl and fluorine substituents. These features make the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Cyclopropane Derivatives

| Compound Name | Molecular Formula | Substituents | CAS RN |

|---|---|---|---|

| 1,1-Bis(bromomethyl)-2,2-difluorocyclopropane | C₅H₆Br₂F₂ | 2 bromomethyl, 2 fluorine | Not Provided |

| 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane | C₅H₆Br₂Cl₂ | 2 bromine, 2 chloromethyl | 98577-44-7 |

| 1,1-Bis(bromomethyl)-2-(trifluoromethyl)cyclopropane | C₆H₇Br₂F₃ | 2 bromomethyl, 1 trifluoromethyl | CID 146155890 |

| 1,1-Bis(hydroxymethyl)cyclopropane | C₅H₁₀O₂ | 2 hydroxymethyl | 39590-81-3 |

Key Observations :

- Halogen Diversity : The target compound’s bromomethyl and fluorine groups contrast with the chloromethyl and bromine in 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane (). Bromine’s higher electronegativity and leaving-group ability may enhance alkylation or nucleophilic substitution reactivity compared to chlorine .

- Functional Group Reactivity : Hydroxymethyl groups in 1,1-bis(hydroxymethyl)cyclopropane () favor polymerization or esterification, whereas bromomethyl groups in the target compound enable cross-coupling (e.g., Suzuki-Miyaura) .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Analysis :

- The biphenyl derivative () lacks ring strain, conferring higher thermal stability. In contrast, the cyclopropane core in the target compound increases susceptibility to ring-opening reactions under acidic/basic conditions .

- Fluorine’s inductive effects may slightly increase the target compound’s polarity compared to non-fluorinated analogs, affecting solubility in protic solvents .

Insights :

- The binaphthalene derivative () demonstrates the role of bromomethyl groups in constructing chiral ligands, whereas the target compound’s smaller cyclopropane ring may limit steric effects but enhance electronic modulation in catalysis .

Biological Activity

1,1-Bis(bromomethyl)-2,2-difluorocyclopropane is a unique chemical compound characterized by its high reactivity due to the presence of halogen atoms. This article explores its biological activity, potential applications in medicinal chemistry, and its role in organic synthesis.

Chemical Structure and Properties

The molecular formula of 1,1-bis(bromomethyl)-2,2-difluorocyclopropane is , with a molecular weight of approximately 263.91 g/mol. The compound features a cyclopropane structure with two bromomethyl groups and two difluoromethyl groups attached to the ring. This arrangement enhances its reactivity profile compared to other similar compounds, making it a valuable intermediate in organic synthesis and materials science .

Interaction with Biological Systems

The biological activity of 1,1-bis(bromomethyl)-2,2-difluorocyclopropane is primarily linked to its reactivity with various nucleophiles and electrophiles. Research indicates that fluorinated compounds often exhibit enhanced biological properties due to the electronegative nature of fluorine, which can influence charge distribution and solubility .

Key Findings:

- Fluorine Substituents : The incorporation of fluorine into organic molecules has been shown to improve pharmacokinetic properties, making them more effective as drugs. This is particularly relevant in the development of new therapeutic agents .

- Reactivity : The compound's high reactivity allows it to participate in various chemical transformations that can lead to biologically active derivatives .

Applications in Medicinal Chemistry

1,1-Bis(bromomethyl)-2,2-difluorocyclopropane serves as a precursor for synthesizing several biologically active molecules. Its derivatives have been explored for their potential use in drug development.

Case Studies

- Synthesis of Difluorinated Nucleosides : A study demonstrated the utility of difluorocyclopropane derivatives in synthesizing nucleosides with enhanced biological activity. The reactions yielded high percentages of product purity and efficiency .

- Fluorinated Agrochemicals : The compound has also been investigated for applications in agriculture, where fluorinated compounds can improve the efficacy of pesticides and herbicides due to their enhanced stability and bioactivity .

Comparative Analysis

The following table summarizes the structural comparisons between 1,1-bis(bromomethyl)-2,2-difluorocyclopropane and related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1,1-Bis(bromomethyl)-2,2-difluorocyclopropane | Dual bromomethyl groups; difluorination | |

| 1-Bromomethyl-2,2-difluorocyclopropane | Contains one bromomethyl group | |

| 1-Bromo-3-fluorocyclopropane | Different halogen substitution pattern |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.